4-bromo-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile
CAS No.: 1190321-77-7
Cat. No.: VC8215816
Molecular Formula: C8H4BrN3O
Molecular Weight: 238.04 g/mol
* For research use only. Not for human or veterinary use.
![4-bromo-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile - 1190321-77-7](/images/structure/VC8215816.png)
Specification
CAS No. | 1190321-77-7 |
---|---|
Molecular Formula | C8H4BrN3O |
Molecular Weight | 238.04 g/mol |
IUPAC Name | 4-bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile |
Standard InChI | InChI=1S/C8H4BrN3O/c9-6-1-4(3-10)11-8-5(6)2-7(13)12-8/h1H,2H2,(H,11,12,13) |
Standard InChI Key | RTYDYZPPTQNIOB-UHFFFAOYSA-N |
SMILES | C1C2=C(C=C(N=C2NC1=O)C#N)Br |
Canonical SMILES | C1C2=C(C=C(N=C2NC1=O)C#N)Br |
Introduction
Chemical Identity and Structural Characteristics
4-Bromo-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile (C₈H₄BrN₃O) features a fused pyrrolopyridine core with substituents at positions 4 (bromine), 2 (oxo group), and 6 (cyano group). Its molecular weight is 241.04 g/mol, and the IUPAC name reflects the bicyclic system’s numbering (Figure 1) . Key structural attributes include:
Electronic and Steric Effects
-
Bromine: Introduces steric bulk and polarizability, enhancing electrophilic substitution reactivity .
-
Oxo Group: Stabilizes the lactam tautomer, increasing hydrogen-bonding capacity.
-
Cyanide: Provides electron-withdrawing character, facilitating nucleophilic aromatic substitution .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₄BrN₃O | |
Molecular Weight | 241.04 g/mol | |
LogP (Partition Coefficient) | 2.62 | |
Melting Point | 305–308°C (decomposes) | |
Solubility | DMSO > 10 mg/mL |
Synthetic Methodologies
Bromination-Cyclization Approach
A two-step protocol is commonly employed:
-
Bromination: Treatment of 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves selective 4-position substitution (yield: 68–72%) .
-
Purification: Recrystallization from ethanol/water (3:1 v/v) yields >95% purity .
Alternative Routes
-
Palladium-Catalyzed Coupling: Suzuki-Miyaura reactions using 4-bromo derivatives and boronic acids enable functionalization at the 5-position, though yields are lower (42–55%) .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Substitution
The 4-bromo group undergoes displacement with:
-
Amines: Piperidine in THF at 60°C produces 4-amino derivatives (85% yield).
-
Thiols: Mercaptoethanol in basic conditions forms thioether-linked analogs .
Cyclocondensation Reactions
Reaction with hydrazine hydrate generates pyrazolo[3,4-b]pyrrolopyridine systems, which exhibit enhanced fluorescence properties (quantum yield: Φ = 0.37) .
Biological and Pharmacological Applications
Kinase Inhibition
The compound demonstrates moderate activity against Fibroblast Growth Factor Receptor 1 (FGFR1) (IC₅₀ = 1.2 μM), attributed to hydrogen bonding between the oxo group and kinase hinge region.
Table 2: Biological Activity Profile
Target | Assay Type | IC₅₀/EC₅₀ | Reference |
---|---|---|---|
FGFR1 | In vitro kinase | 1.2 μM | |
EGFR | Cell proliferation | >10 μM | |
CYP3A4 | Microsomal assay | 28 μM |
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability by 62% at 10 μM (72 hr exposure), likely through ROS-mediated apoptosis .
Material Science Applications
Organic Electronics
Thin films deposited via spin-coating exhibit:
-
Bandgap: 3.1 eV (UV-Vis spectroscopy)
-
Charge Mobility: 0.12 cm²/V·s (field-effect transistor measurements)
Stability and Degradation
Photolytic Degradation
Under UV light (λ = 254 nm), the cyano group undergoes hydrolysis to a carboxamide, with t₁/₂ = 4.7 hr in aqueous solution .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
Compound | FGFR1 IC₅₀ | LogP | Water Solubility (mg/mL) |
---|---|---|---|
4-Bromo-2-oxo derivative | 1.2 μM | 2.62 | 0.8 |
4-Chloro-2-oxo analog | 2.8 μM | 2.31 | 1.2 |
6-Cyano-5-iodo isomer | >10 μM | 3.01 | <0.1 |
Future Research Directions
-
Prodrug Development: Esterification of the oxo group to improve oral bioavailability.
-
Polymer Composites: Incorporate into conjugated polymers for organic photovoltaic applications.
-
Targeted Drug Delivery: Functionalize with folate ligands for cancer-specific uptake.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume